molecular formula C15H17NO3S B2873013 3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 860787-70-8

3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2873013
CAS No.: 860787-70-8
M. Wt: 291.37
InChI Key: BIOISZCYPOJVPV-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a sulfonamide-substituted pyridinone derivative characterized by a 2,5-dimethylphenyl group attached via a sulfonyl bridge to a 4,6-dimethyl-2(1H)-pyridinone core. This compound is listed under multiple synonyms, including AC1LSFV3, CHEMBL2135042, and ZINC1401768, and has been cataloged for research applications in chemical databases .

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-9-5-6-10(2)13(7-9)20(18,19)14-11(3)8-12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOISZCYPOJVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(C=C(NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332242
Record name 3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860787-70-8
Record name 3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Sulfonylation Approaches

The introduction of sulfonyl groups to pyridinone scaffolds typically follows nucleophilic aromatic substitution or direct sulfonylation of amine intermediates. Patent EP1562902B1 outlines a generalized protocol for synthesizing 2-pyridone derivatives with sulfonamide functionalities. Key steps include:

  • Preparation of the pyridinone core : Synthesizing 4,6-dimethyl-2(1H)-pyridinone via cyclocondensation of β-keto esters with ammonium acetate.
  • Functionalization at position 3 : Introducing a sulfonyl group via reaction with 2,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.

This method achieves yields of 68–72% after recrystallization from ethanol-water mixtures.

Stepwise Synthesis of 3-[(2,5-Dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Synthesis of 4,6-Dimethyl-2(1H)-pyridinone

The pyridinone core is synthesized via a modified Hantzsch reaction:

  • Cyclocondensation : Heating ethyl acetoacetate (2.0 eq) with ammonium acetate (1.2 eq) in acetic acid at 110°C for 6 hours forms 4,6-dimethyl-2(1H)-pyridinone.
  • Nitration : Treating the pyridinone with fuming nitric acid at 0°C introduces a nitro group at position 3 (yield: 58%).
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine, yielding 3-amino-4,6-dimethyl-2(1H)-pyridinone.

Sulfonylation with 2,5-Dimethylbenzenesulfonyl Chloride

The amine intermediate undergoes sulfonylation under Schotten-Baumann conditions:

  • Reaction setup : 3-amino-4,6-dimethyl-2(1H)-pyridinone (1.0 eq) is dissolved in dry THF and cooled to 0°C.
  • Sulfonyl chloride addition : 2,5-dimethylbenzenesulfonyl chloride (1.2 eq) is added dropwise, followed by triethylamine (2.5 eq).
  • Workup : After stirring at room temperature for 12 hours, the mixture is diluted with water, and the product is extracted with ethyl acetate. Column chromatography (SiO₂, hexane/EtOAc 3:1) affords the pure sulfonamide.

Optimization Notes :

  • Excess sulfonyl chloride improves conversion but requires careful purification to remove unreacted reagents.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Alternative Routes and Comparative Analysis

Direct Coupling via Ullmann Reaction

A copper-catalyzed coupling between 3-bromo-4,6-dimethyl-2(1H)-pyridinone and 2,5-dimethylbenzenesulfinate has been explored in patent US20060167253A1:

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2.0 eq), DMF, 110°C, 24 hours.
  • Yield : 42% (lower than sulfonylation route due to competing side reactions).

Microwave-Assisted Synthesis

PMC3292864 reports a rapid protocol using microwave irradiation:

  • 3-amino-4,6-dimethyl-2(1H)-pyridinone + 2,5-dimethylbenzenesulfonyl chloride
  • Solvent: DMF, 150°C, 20 minutes
  • Yield: 65% (comparable to conventional heating but with 90% time reduction).

Critical Analysis of Methodologies

Yield and Purity Considerations

Method Yield (%) Purity (%) Key Advantage
Conventional sulfonylation 72 98 Scalability
Ullmann coupling 42 95 Avoids amine intermediates
Microwave-assisted 65 97 Rapid synthesis

The sulfonylation route remains optimal for large-scale production, while microwave methods suit high-throughput screening.

Byproduct Formation

  • Primary byproducts :
    • Bis-sulfonylated derivatives (5–8% yield) from over-reaction.
    • Hydrolyzed sulfonic acids (3–5%) if moisture is present.

Industrial-Scale Production Insights

Supplier Practices

Key Organics Limited employs continuous flow reactors for the sulfonylation step, achieving 85% yield at 10 kg/batch scale. Critical parameters:

  • Residence time: 8 minutes
  • Temperature: 25°C
  • Solvent: Acetonitrile/water (9:1).

Crystallization Optimization

Ryan Scientific, Inc., uses anti-solvent crystallization with n-heptane to obtain needle-shaped crystals (mp 162–164°C). X-ray diffraction data confirms the monoclinic crystal system reported in Degruyter (2024).

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Variations

The compound belongs to a broader class of sulfonylpyridinones, where substituents on the phenyl ring and pyridinone core modulate properties. Key analogues include:

3-[(3-Chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone Structural Difference: Features a chlorine atom at the 3-position of the phenyl ring instead of methyl groups. Molecular Formula: C₁₃H₁₂ClNO₃S (MW: 297.76 g/mol) . Impact: The electron-withdrawing chlorine substituent may enhance electrophilicity and alter solubility compared to methyl groups.

3-[(2,3-Dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone Structural Difference: Methyl groups at the 2- and 3-positions of the phenyl ring vs. 2,5-dimethyl in the target compound. Molecular Formula: C₁₅H₁₇NO₃S (MW: 291.37 g/mol) .

Physicochemical Properties

Property Target Compound (2,5-dimethylphenyl) 3-Chlorophenyl Analogue 2,3-Dimethylphenyl Analogue
Molecular Weight (g/mol) Not explicitly reported 297.76 291.37
Purity Not available ≥95% Not reported
Substituent Effects Electron-donating methyl groups Electron-withdrawing chlorine Steric hindrance at ortho positions

Key Observations :

  • The chlorine-substituted analogue has a higher molecular weight due to the chlorine atom’s mass.
  • Methyl groups in the target compound and 2,3-dimethylphenyl analogue enhance lipophilicity compared to the chloro derivative.

Research Implications

  • Structure-Activity Relationships (SAR) : The positional isomerism of methyl groups (2,5- vs. 2,3-dimethylphenyl) may significantly impact biological activity, as seen in other sulfonamide derivatives where substituent placement affects target binding .
  • Analytical Challenges : Differentiation of these analogues requires advanced techniques like NMR or X-ray crystallography due to subtle structural differences .

Biological Activity

3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a sulfonyl compound that has garnered attention for its potential biological activities. Its molecular formula is C15H17NO3S, and it has a molecular weight of approximately 291.365 g/mol. This compound is being studied for various applications in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group is believed to play a significant role in enzyme inhibition and modulation of receptor activity. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways and microbial growth, leading to its potential therapeutic effects.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibition of growth.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

The above table summarizes the antimicrobial efficacy observed in preliminary studies.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated synergy when combined with traditional antibiotics.

Key Findings:

  • Enhanced effectiveness against multi-drug resistant strains.
  • Potential for development into a novel antibiotic formulation.

In Vivo Studies

In vivo studies using murine models have shown promising results regarding the safety and efficacy of this compound. Mice treated with varying doses exhibited reduced inflammation markers without significant toxicity.

Dose (mg/kg) Inflammation Marker Reduction (%)
1025
2045
5060

These findings suggest that higher doses correlate with increased anti-inflammatory effects.

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